![molecular formula C17H11N3O B11954435 2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)
2-[(2-Benzoylanilino)methylene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Benzoylanilino)methylene]malononitrile is an organic compound with the molecular formula C17H11N3O It is known for its unique structure, which includes a benzoylanilino group attached to a methylene malononitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzoylanilino)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like Ti-Al-Mg hydrotalcite. The reaction is performed at a temperature of around 60°C, and the process is considered green and efficient .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of solid catalysts and eco-friendly processes is emphasized to ensure sustainability and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Benzoylanilino)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can participate in substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Benzoylanilino)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of specialty chemicals, pharmaceuticals, and materials science
Mecanismo De Acción
The mechanism of action of 2-[(2-Benzoylanilino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[(2-Benzoylanilino)methylene]malononitrile include:
- 2-[(4-Ethoxyanilino)methylene]malononitrile
- 2-[(2,4-Dimethylanilino)methylene]malononitrile
- 2-[(2,3-Dichloroanilino)methylene]malononitrile
- 2-[(3,4-Dichloroanilino)methylene]malononitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific benzoylanilino group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H11N3O |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-[(2-benzoylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11N3O/c18-10-13(11-19)12-20-16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,12,20H |
Clave InChI |
GCOWZZZYTAOAOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

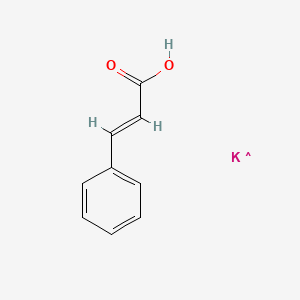

![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)
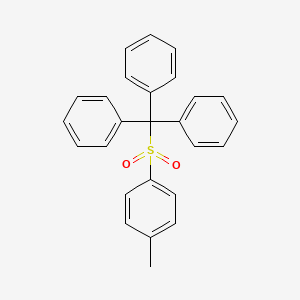
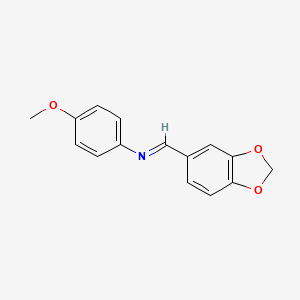
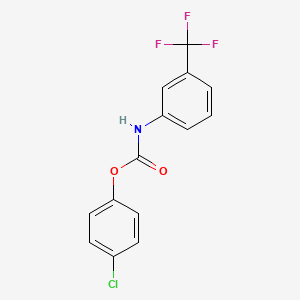
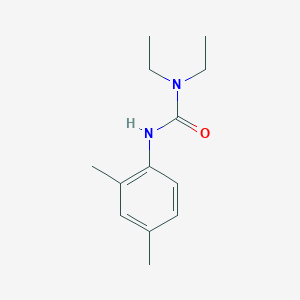
![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
